({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
Description
The compound “({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile” is a heterocyclic molecule featuring a 1,2,4-triazole core substituted at position 1 with a diethylamino-methyl group and at position 5 with a sulfanyl-acetonitrile moiety. Its structure combines a polar triazole ring, a tertiary amine (diethylamino group), and a nitrile-functionalized thioether linkage, which collectively influence its physicochemical properties and reactivity.
Properties
CAS No. |
61691-07-4 |
|---|---|
Molecular Formula |
C9H15N5S |
Molecular Weight |
225.32 g/mol |
IUPAC Name |
2-[[2-(diethylaminomethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C9H15N5S/c1-3-13(4-2)8-14-9(11-7-12-14)15-6-5-10/h7H,3-4,6,8H2,1-2H3 |
InChI Key |
ZUBUBPODZCSGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C(=NC=N1)SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the diethylamino group and the sulfanyl acetonitrile moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reactions are usually carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Unlike thiophene-based hybrids (e.g., ), the target compound lacks a fused aromatic system, which may reduce planarity and affect binding interactions.
Research Findings and Implications
- Bioactivity : Triazamate’s insecticidal efficacy is well-documented, with its thioether and carbamate groups critical for acetylcholinesterase inhibition . The target compound’s nitrile group could confer resistance to hydrolysis, enhancing environmental stability.
- Synthetic Scalability : and demonstrate scalable routes for triazole-thioether derivatives, supporting feasible large-scale production of the target compound .
- Knowledge Gaps: Experimental data on the target compound’s fungicidal/insecticidal activity, toxicity, and degradation pathways remain unaddressed in the provided evidence.
Biological Activity
The compound ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile can be represented as follows:
This structure highlights the presence of a triazole ring and a sulfanyl group, both of which are significant for its biological activity.
The biological activity of triazole derivatives often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Many triazole compounds act by inhibiting enzymes critical for cellular processes. For instance, they may interfere with the synthesis of nucleic acids or proteins.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial properties due to their ability to disrupt cell membrane integrity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of ({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile against various cancer cell lines. The following table summarizes the findings from these investigations:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Melanoma (IGR39) | 22.3 | Induces apoptosis |
| Triple-Negative Breast Cancer (MDA-MB-231) | 9.7 | Cell cycle arrest |
| Pancreatic Carcinoma (Panc-1) | 26.2 | Inhibition of migration |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal fibroblast cells.
Case Studies
A notable case study involved the synthesis and evaluation of various hydrazone derivatives based on triazole scaffolds. The study demonstrated that certain derivatives, including those with diethylamino substitutions, exhibited enhanced selectivity towards cancer cells compared to non-cancerous cells. For example:
- Hydrazone Derivative A : Showed significant inhibition of migration in IGR39 cells at a concentration of 10 µM.
- Hydrazone Derivative B : Displayed an EC50 value of 9.7 µM against MDA-MB-231 cells, indicating potent activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
